molecular formula C16H12O5 B10840709 2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one

2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one

Cat. No.: B10840709
M. Wt: 284.26 g/mol
InChI Key: AERADEZJMNEWMZ-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one is a complex organic compound that belongs to the class of chromones. This compound is characterized by the presence of a chromone core structure, which is a benzopyranone, substituted with a 3,4-dihydroxybenzyl group at the 2-position and a hydroxyl group at the 7-position. The compound is known for its potential biological activities and is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable chromone precursor. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the chromone ring. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromone ring can be reduced to form dihydrochromones.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrochromones.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one can be compared with other similar compounds such as:

    Coumarin: Similar chromone structure but lacks the 3,4-dihydroxybenzyl substitution.

    Quercetin: A flavonoid with similar antioxidant properties but different structural features.

    Resveratrol: A stilbenoid with antioxidant and anti-inflammatory properties, but different core structure.

Uniqueness

The unique combination of the chromone core with the 3,4-dihydroxybenzyl group imparts distinct chemical and biological properties to this compound, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

2-[(3,4-dihydroxyphenyl)methyl]-7-hydroxychromen-4-one

InChI

InChI=1S/C16H12O5/c17-10-2-3-12-14(19)8-11(21-16(12)7-10)5-9-1-4-13(18)15(20)6-9/h1-4,6-8,17-18,20H,5H2

InChI Key

AERADEZJMNEWMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O

Origin of Product

United States

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